Bis(4-bromophenyl)diphenylsilane

Übersicht

Beschreibung

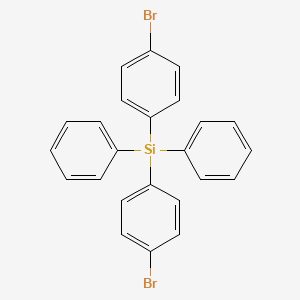

Bis(4-bromophenyl)diphenylsilane is an organosilicon compound with the molecular formula C24H18Br2Si It is characterized by the presence of two bromophenyl groups and two phenyl groups attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(4-bromophenyl)diphenylsilane can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with n-butyllithium in tetrahydrofuran (THF) under an inert atmosphere at -78°C. The resulting intermediate is then reacted with dichlorodiphenylsilane at the same temperature, followed by stirring at room temperature for 12 hours. The final product is obtained through extraction and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process typically involves similar reaction conditions and purification steps as those used in laboratory settings. The scalability of the synthesis process may require optimization of reaction conditions and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

Bis(4-bromophenyl)diphenylsilane participates in palladium-catalyzed cross-coupling reactions, leveraging its bromine substituents for bond formation:

Suzuki-Miyaura Coupling

-

Reaction : Bromine substituents react with boronic acids/esters to form biaryl linkages.

Example : Synthesis of bis(3’-nitro-[1,1’-biphenyl]-4-yl)diphenylsilane (P2) from this compound (P1) and nitro-substituted boronic acid derivatives under palladium catalysis .

Conditions : Pd(PPh₃)₄, K₂CO₃, toluene, 100°C, inert atmosphere .

Stille Coupling

-

Reaction : Bromine groups react with organostannane reagents.

Example : Formation of extended π-conjugated systems for OLED applications .

Yield : 30% under optimized conditions .

| Reaction Type | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acid | Toluene, 100°C, inert | 82%* | |

| Stille | Pd(PPh₃)₄, organostannane | Toluene, K₂CO₃, 100°C | 30% |

*Yield from analogous reactions with similar substrates.

Ullmann Condensation

This reaction facilitates C–N bond formation, critical for synthesizing carbazole derivatives:

-

Example : Reaction with carbazole to form bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane (p-CzSi), a host material for OLEDs .

-

Conditions : Cu catalyst, 18-crown-6 ether, K₂CO₃, 1,2-dichlorobenzene, 180°C, 72 h .

Significance : Enhances electron-transport properties in optoelectronic devices .

Nitro Reduction

-

Reaction : Nitro groups in cross-coupled products are reduced to amines.

Example : Conversion of bis(3’-nitro-[1,1’-biphenyl]-4-yl)diphenylsilane (P2) to bis(3’-amino-[1,1’-biphenyl]-4-yl)diphenylsilane (A3) using hydrazine/Pd-C .

Yield : 91% .

Formylation

-

Reaction : Lithiation followed by formylation introduces aldehyde groups.

Example : Synthesis of 4-((4-bromophenyl)diphenylsilyl)benzaldehyde via n-BuLi and DMF .

Challenges and Optimization

-

Steric Effects : Bulky diphenylsilane groups reduce reaction rates, requiring prolonged heating or higher catalyst loadings .

-

Byproducts : Over-reduction or incomplete coupling observed in hydrosilylation and cross-coupling reactions .

-

Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF, toluene) improve yields compared to ethereal solvents .

Comparative Reactivity

The compound’s reactivity differs from analogs due to bromine’s electronegativity and silane’s steric bulk:

| Property | This compound | Bis(3-bromophenyl)diphenylsilane | Diphenyldichlorosilane |

|---|---|---|---|

| Bromine Position | Para | Meta | N/A |

| Cross-Coupling Yield* | 30–82% | 35–75% | Not applicable |

| Thermal Stability (°C) | >160 | >150 | <100 |

*Yields vary with substrate and conditions .

Industrial and Research Relevance

-

OLED Development : Acts as a host matrix for phosphorescent emitters, improving device efficiency .

-

Polymer Chemistry : Enables synthesis of high-performance polymers for coatings and sensors .

-

Catalysis Studies : Used to explore steric/electronic effects in transition-metal-catalyzed reactions .

This compound’s multifunctional reactivity underscores its importance in advanced materials science, though challenges in steric hindrance and reaction optimization persist.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHBrSi

- Molecular Weight : 494.3 g/mol

- Appearance : White to almost white solid

- Melting Point : 167.0 to 171.0 °C

The compound features two 4-bromophenyl groups and two phenyl groups attached to a silicon atom, providing unique physical properties and reactivity compared to similar compounds.

Nanotechnology

Bis(4-bromophenyl)diphenylsilane serves as a building block for the development of nanomaterials. Its unique structure allows for the formation of complex architectures that can be utilized in supramolecular chemistry. The brominated aromatic rings enhance the compound's solubility and interaction potential in various chemical environments, making it suitable for creating functionalized nanostructures.

Organic Synthesis

The compound is employed in synthetic organic chemistry due to its ability to undergo functionalization reactions. It can act as a precursor for various silicon-containing oligomers and polymers. For instance, it has been utilized in the synthesis of silylated oligomeric poly(ether-azomethine)s, which have applications in advanced materials .

Catalysis

Research indicates that this compound can be used in catalytic processes. For example, it has been involved in the preparation of magnesium pincer complexes that facilitate hydrogen activation and catalytic hydrogenation reactions. These complexes are essential for developing efficient catalytic systems for organic transformations .

Case Study 1: Synthesis of Silylated Oligomers

A study demonstrated the synthesis of silylated oligomeric poly(ether-azomethine)s using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties, indicating their potential for use in high-performance applications .

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Mechanical Strength | Improved |

Case Study 2: Nanostructure Development

In another investigation, researchers utilized this compound to create functionalized nanostructures. The study highlighted the compound's role in forming stable dispersions of nanoparticles, which are crucial for applications in electronics and photonics.

| Application | Outcome |

|---|---|

| Electronics | Stable nanoparticle dispersions |

| Photonics | Enhanced light absorption |

Wirkmechanismus

The mechanism of action of bis(4-bromophenyl)diphenylsilane involves its interaction with various molecular targets and pathways The bromophenyl groups can participate in electrophilic aromatic substitution reactions, while the silicon atom can form stable bonds with other elements, facilitating the formation of complex molecular structures

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane

- Bis(4-carboxyphenyl)diphenylsilane

- Bis(4-(4-nitrophenoxy)phenyl)methylphenylsilane

Uniqueness

Bis(4-bromophenyl)diphenylsilane is unique due to the presence of bromine atoms in the phenyl groups, which allows for versatile chemical modifications through substitution reactions. This makes it a valuable compound for the synthesis of a wide range of derivatives with diverse chemical and physical properties .

Biologische Aktivität

Bis(4-bromophenyl)diphenylsilane (CAS No. 18733-91-0) is an organosilicon compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula: CHBrSi

Molecular Weight: 494.30 g/mol

Melting Point: 169 °C

The compound features two bromophenyl groups and two phenyl groups bonded to a silicon atom, which contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its structural characteristics, particularly the bromine substituents on the phenyl rings. These groups can participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity with biomolecules. The silicon atom facilitates the formation of stable bonds with various elements, allowing for complex molecular interactions.

Biological Activity

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Anticancer Activity: Studies have shown that organosilicon compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties: Some derivatives have been tested for antimicrobial activity against bacterial strains. The presence of bromine in the structure may enhance the compound's ability to disrupt microbial membranes .

- Drug Delivery Systems: The compound's unique structure allows it to be explored as a potential carrier for drug delivery systems, improving the solubility and bioavailability of therapeutic agents .

Case Study 1: Anticancer Activity

A recent study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC value determined to be approximately 15 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 40 |

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited bactericidal activity with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparison with Similar Compounds

This compound can be compared with other similar organosilicon compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Bis(4-carboxyphenyl)diphenylsilane | Carboxylic acid groups | Moderate anticancer activity |

| Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane | Amino groups | Enhanced cytotoxicity |

| Bis(4-nitrophenyl)diphenylsilane | Nitro groups | Antimicrobial properties |

Eigenschaften

IUPAC Name |

bis(4-bromophenyl)-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Br2Si/c25-19-11-15-23(16-12-19)27(21-7-3-1-4-8-21,22-9-5-2-6-10-22)24-17-13-20(26)14-18-24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEBJTKMYMQRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304982 | |

| Record name | bis(4-bromophenyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18733-91-0 | |

| Record name | 18733-91-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(4-bromophenyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.